molecular formula C12H20Sn B14490866 Tetra(prop-1-en-2-yl)stannane CAS No. 64503-52-2

Tetra(prop-1-en-2-yl)stannane

Cat. No.: B14490866
CAS No.: 64503-52-2
M. Wt: 283.00 g/mol
InChI Key: NEWCJRVXAPXBNP-UHFFFAOYSA-N
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Description

Tetra(prop-1-en-2-yl)stannane is an organotin compound with the molecular formula C12H20Sn. It is a derivative of stannane where four prop-1-en-2-yl groups are attached to a central tin atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetra(prop-1-en-2-yl)stannane can be synthesized through the reaction of stannane with prop-1-en-2-yl halides under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. One common method involves the use of a palladium catalyst in a Stille coupling reaction, where stannane reacts with prop-1-en-2-yl halides to form this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale Stille coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetra(prop-1-en-2-yl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetra(prop-1-en-2-yl)stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.

    Biology: The compound’s derivatives are studied for their potential biological activity and use in medicinal chemistry.

    Medicine: Organotin compounds, including this compound, are investigated for their potential use in drug development.

    Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of tetra(prop-1-en-2-yl)stannane involves its ability to participate in various chemical reactions due to the presence of the tin atom and the prop-1-en-2-yl groups. The tin atom can form bonds with various nucleophiles, facilitating substitution reactions. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity .

Comparison with Similar Compounds

Uniqueness: Tetra(prop-1-en-2-yl)stannane is unique due to the presence of prop-1-en-2-yl groups, which provide distinct reactivity and steric properties compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

64503-52-2

Molecular Formula

C12H20Sn

Molecular Weight

283.00 g/mol

IUPAC Name

tetrakis(prop-1-en-2-yl)stannane

InChI

InChI=1S/4C3H5.Sn/c4*1-3-2;/h4*1H2,2H3;

InChI Key

NEWCJRVXAPXBNP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)[Sn](C(=C)C)(C(=C)C)C(=C)C

Origin of Product

United States

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